molecular formula C15H13BrN2O3 B3913756 (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid

(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid

Cat. No.: B3913756
M. Wt: 349.18 g/mol
InChI Key: WMULWTVQNPWLPL-RQZCQDPDSA-N
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Description

(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid is an organic compound that features a hydrazone linkage between a bromomethoxybenzylidene moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This binding can inhibit enzyme activity or alter metal ion homeostasis, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    3-bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-hydrazinobenzoic acid: Another precursor used in the synthesis.

Uniqueness

(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid is unique due to its specific hydrazone linkage and (E)-configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-21-14-7-2-10(8-13(14)16)9-17-18-12-5-3-11(4-6-12)15(19)20/h2-9,18H,1H3,(H,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMULWTVQNPWLPL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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